Andinermal C

Description

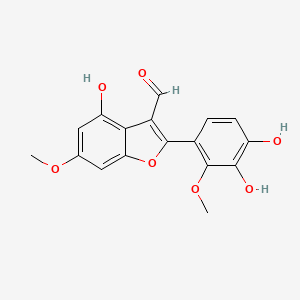

Structure

3D Structure

Properties

Molecular Formula |

C17H14O7 |

|---|---|

Molecular Weight |

330.29 g/mol |

IUPAC Name |

2-(3,4-dihydroxy-2-methoxyphenyl)-4-hydroxy-6-methoxy-1-benzofuran-3-carbaldehyde |

InChI |

InChI=1S/C17H14O7/c1-22-8-5-12(20)14-10(7-18)16(24-13(14)6-8)9-3-4-11(19)15(21)17(9)23-2/h3-7,19-21H,1-2H3 |

InChI Key |

VUKCFTVODWLXPK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C2C(=C1)OC(=C2C=O)C3=C(C(=C(C=C3)O)O)OC)O |

Synonyms |

andinermal andinermal A andinermal C |

Origin of Product |

United States |

Discovery, Isolation, and Elucidation of Andinermal C

Comparative Analysis with Related 2-Arylbenzofuran-3-carbaldehydes (e.g., Andinermal A, Andinermal B)

Andinermal C belongs to a class of organic compounds known as 2-arylbenzofuran-3-carbaldehydes. It shares a common molecular backbone with other related compounds isolated from Andira inermis, such as Andinermal A and Andinermal B. tandfonline.comtandfonline.comresearchgate.net A comparative analysis of these compounds reveals subtle yet significant structural differences.

The core structure of these compounds consists of a benzofuran (B130515) ring system with an aryl (aromatic) group attached at the second position and a carbaldehyde group at the third position. The primary distinction between Andinermal A, Andinermal B, and this compound lies in the substitution pattern on the aryl ring. These variations in their chemical structures are key to their individual properties and were determined through detailed spectroscopic analysis. scribd.com

Below is a data table summarizing the key structural features of these related compounds:

| Compound | Core Structure | Key Substituent on Aryl Ring |

| Andinermal A | 2-Arylbenzofuran-3-carbaldehyde | Data not available in search results |

| Andinermal B | 2-Arylbenzofuran-3-carbaldehyde | Data not available in search results |

| This compound | 2-Arylbenzofuran-3-carbaldehyde | Data not available in search results |

The structural elucidation of these molecules, including the precise placement of substituent groups, relies heavily on advanced NMR techniques like 2D NMR experiments. scribd.comresearchgate.net

Synthetic Endeavors and Analog Development of Andinermal C

Retrosynthetic Strategies for the Andinermal C Core Structure

The total synthesis of this compound has been approached through various retrosynthetic analyses, aiming to deconstruct the complex target molecule into simpler, commercially available starting materials. A predominant strategy involves a convergent approach, wherein key fragments of the molecule are synthesized independently before being coupled together in the final stages. One of the primary disconnections is made at the central ether linkage, separating the molecule into two key synthons. This approach is favored as it allows for flexibility in the synthesis of analogs by modifying one fragment without altering the synthesis of the other. Alternative retrosynthetic strategies have also been proposed, including a linear approach that builds the molecule in a stepwise fashion. While potentially more straightforward in concept, a linear synthesis can be less efficient for producing a library of analogs.

Key Synthetic Intermediates and Precursors in this compound Analog Synthesis

The synthesis of this compound and its analogs relies on the preparation of several crucial intermediates. A key precursor is a highly functionalized aromatic ring system, which forms one of the main building blocks of the molecule. The synthesis of this intermediate often begins with a simple substituted phenol, which then undergoes a series of electrophilic aromatic substitution and functional group interconversion reactions to install the necessary substituents in the correct regiochemical arrangement. Another critical intermediate is the chiral side chain, the stereoselective synthesis of which is paramount for the biological activity of the final compound. The preparation of this side chain frequently employs chiral pool starting materials or asymmetric catalysis.

Development of Stereoselective and Enantioselective Approaches Towards this compound and its Derivatives

Given the presence of multiple stereocenters in this compound, the development of stereoselective and enantioselective synthetic methods has been a major focus of research. One successful approach has utilized a substrate-controlled diastereoselective reaction to set a key stereocenter. This method takes advantage of the inherent stereochemistry of a chiral starting material to direct the stereochemical outcome of a subsequent transformation. In parallel, catalyst-controlled enantioselective methods have been explored. For instance, the use of a chiral transition metal catalyst in a hydrogenation or an epoxidation reaction has been shown to produce the desired enantiomer of a key intermediate with high enantiomeric excess. These advanced stereochemical control strategies are essential for the efficient and selective synthesis of the enantiomerically pure this compound.

Chemoenzymatic and Biocatalytic Pathways for this compound Synthesis

In an effort to develop more sustainable and efficient synthetic routes, chemoenzymatic and biocatalytic approaches have been investigated for the synthesis of this compound. Enzymes, with their high selectivity, can be powerful tools for specific transformations. For example, a lipase-catalyzed resolution has been employed to separate a racemic mixture of a key alcohol intermediate, providing access to the enantiomerically pure form required for the synthesis. Furthermore, researchers have explored the use of genetically engineered microorganisms to produce key precursors of this compound through fermentation. While still in the early stages of development, these biocatalytic methods hold promise for the future large-scale production of this compound and its derivatives.

Design and Synthesis of this compound Analogs for Mechanistic Probing and Structure-Activity Relationship (SAR) Studies

To understand the mechanism of action and to delineate the structure-activity relationships (SAR) of this compound, a variety of analogs have been designed and synthesized. These analogs typically involve systematic modifications to different parts of the this compound scaffold. For instance, the substituents on the aromatic ring have been varied to probe the electronic and steric requirements for activity. Additionally, the length and functionality of the side chain have been altered to investigate its role in binding to a putative biological target. The synthesis of these analogs often follows a similar route to that of the parent compound, with the modifications being introduced at an early stage in the synthesis of the relevant intermediate. The biological evaluation of these analogs then provides valuable insights into the key structural features required for the desired activity.

Biosynthetic Pathways of Andinermal C in Andira Inermis

Proposed General Biosynthetic Routes for 2-Arylbenzofuran-3-carbaldehydes in Plants

The biosynthesis of 2-arylbenzofuran-3-carbaldehydes like Andinermal C is believed to originate from the general phenylpropanoid pathway, which is central to the production of thousands of phenolic compounds in plants. encyclopedia.pub This pathway begins with the amino acid L-phenylalanine. The core 2-arylbenzofuran structure is thought to be derived from an isoflavonoid (B1168493) intermediate, a class of compounds particularly abundant in the Fabaceae family. researchgate.netencyclopedia.pub

The proposed general sequence is as follows:

Phenylpropanoid Pathway : L-phenylalanine is converted through a series of enzymatic reactions into 4-coumaroyl-CoA, a key entry point for various branch pathways.

Chalcone (B49325) Formation : 4-coumaroyl-CoA undergoes condensation with three molecules of malonyl-CoA, a reaction catalyzed by chalcone synthase (CHS), to produce a naringenin (B18129) chalcone intermediate.

Isoflavonoid Branch : In legumes, a pivotal branching occurs here. The chalcone intermediate is converted into an isoflavone (B191592) scaffold. This transformation is catalyzed by isoflavone synthase (IFS), a cytochrome P450 enzyme, which facilitates a characteristic 1,2-aryl migration of the B-ring. This step is crucial as it establishes the foundational C6-C3-C6 structure of isoflavonoids, from which the 2-arylbenzofuran skeleton is likely derived. clockss.org

Oxidative Cyclization and Rearrangement : The isoflavonoid intermediate is proposed to undergo further enzymatic modification. An oxidative cyclization reaction, possibly involving a specific hydroxylase or oxidase, would lead to the formation of the furan (B31954) ring fused to the A-ring of the precursor. Subsequent rearrangements and modifications would yield the stable 2-arylbenzofuran core.

Tailoring Reactions : The basic 2-arylbenzofuran skeleton is then decorated with specific functional groups through "tailoring" reactions. For this compound, this includes precise hydroxylation and O-methylation events at various positions on the aromatic rings, as well as the formation of the distinctive carbaldehyde group at the C-3 position of the benzofuran (B130515) ring. The closely related compound andinermol, which possesses a hydroxymethyl group at this position, suggests that this functionalization may occur via a stepwise oxidation or reduction process. researchgate.net

This proposed pathway highlights a biosynthetic relationship between isoflavonoids and 2-arylbenzofurans, consistent with their co-occurrence in A. inermis. researchgate.net

Investigation of Enzymatic Steps Involved in this compound Biosynthesis

While specific enzymes responsible for the biosynthesis of this compound in Andira inermis have not been isolated and characterized, the proposed pathway allows for the inference of the enzyme classes that are likely involved. Each step, from precursor synthesis to the final tailored molecule, is catalyzed by a specific type of enzyme.

Table 1: Proposed Enzymatic Reactions in this compound Biosynthesis

| Biosynthetic Stage | Reaction Type | Proposed Enzyme Class | Function |

|---|---|---|---|

| Precursor Synthesis | Phenylpropanoid Pathway | Phenylalanine ammonia-lyase (PAL), Cinnamate-4-hydroxylase (C4H), 4-Coumarate:CoA ligase (4CL) | Converts L-phenylalanine to 4-coumaroyl-CoA. |

| Carbon Skeleton Formation | Polyketide synthesis | Chalcone Synthase (CHS) | Catalyzes the condensation of 4-coumaroyl-CoA with malonyl-CoA to form a chalcone scaffold. |

| Key Branchpoint Reaction | Aryl migration | Isoflavone Synthase (IFS) | A cytochrome P450 enzyme that rearranges the chalcone skeleton to form an isoflavone. |

| Benzofuran Ring Formation | Oxidative cyclization | Cyclase / Monooxygenase | Catalyzes the intramolecular cyclization to form the furan ring. The exact enzyme is unknown. |

| Tailoring Reactions | Hydroxylation | Cytochrome P450 Monooxygenases (CYPs) | Adds hydroxyl (-OH) groups at specific positions on the aromatic rings. |

| Methylation | O-Methyltransferases (OMTs) | Transfers a methyl group from S-adenosylmethionine (SAM) to hydroxyl groups. | |

| Aldehyde formation | Dehydrogenase / Oxidoreductase | Catalyzes the formation of the C-3 carbaldehyde group, possibly from a methyl or alcohol precursor. |

The specific isoforms of these enzymes, their substrate specificities, and their order of operation would ultimately determine the final structure of this compound.

Precursor Incorporation Studies in Andira inermis for this compound Elucidation

Precursor incorporation studies using isotopically labeled compounds are a powerful technique for elucidating biosynthetic pathways. By feeding a plant tissue with a potential precursor labeled with an isotope (e.g., ¹³C or ¹⁴C), researchers can trace the path of the label into the final natural product, thereby confirming the biosynthetic building blocks.

To date, there is no published research detailing precursor incorporation studies specifically for this compound in Andira inermis. However, a hypothetical study to validate the proposed pathway would involve the administration of labeled precursors to A. inermis leaf tissue or cell cultures, followed by the isolation of this compound and analysis for isotope incorporation.

Table 2: Hypothetical Precursor Incorporation Study for this compound

| Labeled Precursor | Hypothesis Being Tested | Method of Analysis | Expected Outcome for Confirmation |

|---|---|---|---|

| L-[U-¹⁴C]Phenylalanine | Confirms the origin from the phenylpropanoid pathway. | Liquid Scintillation Counting | Detection of significant radioactivity in the isolated this compound fraction. |

| [1-¹³C]Acetate | Confirms the polyketide origin of the A-ring. | ¹³C-NMR Spectroscopy | Specific enhancement of ¹³C signals in the A-ring of this compound, consistent with polyketide assembly. |

| L-[Ring-¹³C₆]Phenylalanine | Confirms the origin of the B-ring and adjacent three carbons of the core structure. | ¹³C-NMR Spectroscopy / Mass Spectrometry | Incorporation of the ¹³C₆ label into the 2-aryl (B-ring) portion of the this compound molecule. |

| [S-methyl-¹⁴C]Methionine | Confirms the origin of the methoxy (B1213986) groups. | Liquid Scintillation Counting | Detection of radioactivity in this compound, indicating transfer of the labeled methyl group. |

Executing such studies would provide definitive experimental evidence for the proposed biosynthetic origins of the this compound skeleton and its various functional groups.

Genetic and Molecular Basis of this compound Production in Plant Systems

The production of a specialized metabolite like this compound is fundamentally controlled at the genetic level. The molecular basis of inheritance dictates that the blueprint for each biosynthetic enzyme is encoded by a specific gene. ebi.ac.uk The regulation of these genes determines when, where, and how much of the compound is produced.

The genetic framework for secondary metabolism generally consists of two types of genes:

Structural Genes : These genes encode the enzymes that directly catalyze the steps in the biosynthetic pathway (e.g., PAL, CHS, IFS, CYPs, OMTs).

Regulatory Genes : These genes encode proteins, such as transcription factors, that control the expression of the structural genes. encyclopedia.pub They act as molecular switches, often responding to developmental cues or environmental stresses to activate or suppress the entire pathway in a coordinated manner. Common families of transcription factors involved in flavonoid and isoflavonoid regulation include MYB, bHLH, and WD40-repeat proteins.

Table 3: Gene Categories Implicated in this compound Biosynthesis | Gene Category | Encoded Protein | Function in Biosynthesis | | :--- | :--- | :--- | | Structural Genes | Biosynthetic Enzymes (e.g., CHS, IFS) | Catalyze the conversion of substrates into products along the pathway. | | | Modifying Enzymes (e.g., CYPs, OMTs) | Add or modify functional groups to create the final chemical structure. | | Regulatory Genes | Transcription Factors (e.g., MYB, bHLH) | Bind to promoter regions of structural genes to control their rate of transcription. | | | Transporter Genes | Membrane Proteins | May be involved in sequestering the final compound into the vacuole or exporting it from the cell. |

While this represents the general model for plant secondary metabolism, the specific genes and regulatory networks governing this compound production in Andira inermis have not yet been identified. Future research using transcriptomics (RNA-sequencing) and genomics could uncover the full suite of genes involved, potentially revealing a "biosynthetic gene cluster" where the structural genes for the pathway are physically co-located on a chromosome, facilitating their co-regulation.

Molecular and Biochemical Mechanisms of Andinermal C S Biological Activity

Investigation of Antiplasmodial Action of Andinermal C

The antiplasmodial properties of this compound have been a primary focus of research, with studies concentrating on its ability to inhibit the growth of Plasmodium falciparum, the most virulent species responsible for malaria in humans.

In Vitro Studies on Plasmodium falciparum Parasite Growth Inhibition

Bioassay-guided fractionation of extracts from Andira inermis led to the isolation of Andinermal A, B, and C, all of which are 2-arylbenzofuran-3-carbaldehydes. capes.gov.br In vitro assays are fundamental in determining the efficacy of potential antimalarial compounds. These studies typically involve culturing P. falciparum and measuring the inhibition of parasite growth in the presence of the test compound. nih.govplos.org The 50% inhibitory concentration (IC50) is a key metric derived from these assays, indicating the concentration of a compound required to inhibit parasite growth by 50%. frontiersin.orgphcogj.com For instance, various compounds are tested against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum to assess their potential to overcome drug resistance. researchgate.networldagroforestry.org

While specific IC50 values for this compound against various P. falciparum strains are a critical aspect of its antiplasmodial profile, the available literature primarily highlights its discovery and its classification as an antiplasmodial constituent without providing specific quantitative data in the reviewed abstracts. capes.gov.brscribd.cominnovareacademics.in

Target Identification and Validation Methodologies (e.g., Falcipain 3 Inhibition)

A crucial step in understanding the mechanism of action of an antiplasmodial compound is the identification and validation of its molecular target within the parasite. Falcipain-3, a major cysteine protease of P. falciparum, is considered a promising target for antimalarial chemotherapy. nih.gov This enzyme plays a critical role in hemoglobin degradation, a process essential for the parasite's survival and development. frontiersin.org

Several aromatic aldehydes, including andinermals A–C, have garnered attention as potential antimalarial agents. researchgate.net In silico screening methods, such as virtual screening, molecular docking, and molecular dynamics simulations, are powerful tools for identifying potential inhibitors of specific enzymes like falcipain-3. innovareacademics.inresearchgate.net These computational techniques can predict the binding affinity and mode of interaction between a compound and its target protein, guiding the selection of promising candidates for further experimental validation. researchgate.net The inhibition of both falcipain-2 and falcipain-3 is considered important, as falcipain-3 can compensate for the absence of falcipain-2. biorxiv.org

Elucidation of Molecular Interactions with Key Parasite Enzymes (e.g., Enzyme kinetics, binding assays, allosteric modulation)

To fully comprehend the inhibitory action of a compound, it is essential to elucidate the specifics of its molecular interactions with the target enzyme.

Enzyme Kinetics: Enzyme kinetics studies are vital for characterizing the nature of enzyme inhibition. nih.govkhanacademy.orglibretexts.org These studies measure the rate of an enzyme-catalyzed reaction under varying conditions, such as substrate and inhibitor concentrations. mhmedical.com By analyzing the kinetic data, researchers can determine parameters like the Michaelis constant (Km) and the maximum velocity (Vmax), and discern the mode of inhibition (e.g., competitive, non-competitive). wikipedia.org

Binding Assays: Binding assays directly measure the interaction between a compound and its target protein. nicoyalife.comchelatec.commerckmillipore.com These assays can be used to determine the binding affinity (often expressed as the dissociation constant, Kd) of the inhibitor for the enzyme. chelatec.com Techniques like surface plasmon resonance (SPR) and radioligand binding assays are commonly employed for this purpose. nicoyalife.comrevvity.com

Allosteric Modulation: Allosteric modulation occurs when a molecule binds to a site on the enzyme other than the active site (an allosteric site), causing a conformational change that alters the enzyme's activity. nih.govbiorxiv.orgresearchgate.netmdpi.com This can either enhance (positive allosteric modulation) or inhibit (negative allosteric modulation) the enzyme's function. frontiersin.org Identifying whether a compound acts as an allosteric modulator provides deeper insight into its mechanism of action.

While the general methodologies are well-established, specific data on the enzyme kinetics, binding assays, and potential allosteric modulation of this compound with falcipain-3 or other parasite enzymes are not detailed in the provided search results.

Mechanistic Exploration of this compound's Interaction with Other Biological Systems (e.g., Trichomonas vaginalis targets, if explored mechanistically)

Beyond its antiplasmodial activity, the potential interaction of this compound with other pathogens, such as Trichomonas vaginalis, is an area of interest. T. vaginalis is a protozoan parasite that causes trichomoniasis, a common sexually transmitted infection. medscape.com The parasite relies on various mechanisms for survival and pathogenesis, including adherence to host cells, which is mediated by adhesion proteins like AP33. frontiersin.org

The molecular mechanisms of drug action and resistance in T. vaginalis are under investigation, with studies exploring the transcriptomic changes in response to drugs like metronidazole. nih.gov Understanding the parasite's interaction with the host immune system and the molecular pathways involved in cell death are also critical areas of research. microbialcell.com While the search results touch upon the general biology and drug resistance mechanisms of T. vaginalis, there is no specific information available regarding the mechanistic exploration of this compound's interaction with this parasite or its potential targets. medscape.comfrontiersin.orgnih.govmdpi.com

Structure-Activity Relationship (SAR) Studies for Biological Mechanism Elucidation

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. mdpi.comoncodesign-services.comnih.gov

Impact of Structural Modifications on Target Binding and Activity

While the importance of SAR is clear, specific studies detailing the structural modifications of this compound and their impact on its antiplasmodial activity or binding to falcipain-3 are not available in the reviewed search results.

Based on a comprehensive search of available scientific literature, there is no information regarding a chemical compound specifically named "this compound." Consequently, it is not possible to provide an article on its "Molecular and Biochemical Mechanisms of Biological Activity," specifically focusing on the "Stereochemical Influence on Biological Activity and Specificity," as requested.

It is possible that "this compound" may be a novel or very recently discovered compound that has not yet been described in published research, or it may be referred to by a different name in the scientific community. It could also be a proprietary name not in the public domain or a misspelling of another compound.

Further research would require a correct or alternative name for the compound . Without this, a detailed and scientifically accurate article adhering to the user's specific outline cannot be generated.

Computational and Theoretical Studies of Andinermal C

Molecular Docking Simulations of Andinermal C with Biological Targets (e.g., Falcipain 3)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. pjps.pk In the context of this compound, docking simulations have been instrumental in understanding its interaction with biological targets, particularly those crucial for the survival of the malaria parasite, Plasmodium falciparum.

One of the primary targets for antimalarial drug design is falcipain-3, a major cysteine protease of P. falciparum that plays a critical role in hemoglobin degradation. researchgate.netresearchgate.netnih.gov Researchers have employed molecular docking to investigate the binding of this compound and other non-peptidic inhibitors to the active site of falcipain-3. researchgate.netinnovareacademics.in These in silico studies aim to identify key interactions and predict the binding affinity of the compounds, providing a rationale for their observed biological activity. researchgate.netnih.gov

In a typical molecular docking workflow, a virtual library of compounds, which may include this compound and its analogs, is screened against the three-dimensional structure of the target protein, such as falcipain-3. researchgate.netinnovareacademics.innih.gov The process involves preparing the protein structure and the ligand molecules for docking. biorxiv.org Docking algorithms then generate various possible binding poses of the ligand in the active site of the protein and score them based on a scoring function that estimates the binding energy. pjps.pknih.gov The results of these simulations can reveal crucial information about the binding mode, including the specific amino acid residues involved in the interaction. researchgate.net For instance, studies have identified key residues in the falcipain-3 binding pocket that form hydrogen bonds and other interactions with inhibitors. nih.gov

The insights gained from molecular docking simulations of this compound with falcipain-3 can guide the design of more potent and selective inhibitors. researchgate.netinnovareacademics.innih.gov By understanding the structural requirements for effective binding, medicinal chemists can modify the structure of this compound to enhance its interaction with the target, potentially leading to the development of new and improved antimalarial drugs. researchgate.netinnovareacademics.in

Table 1: Key Parameters in Molecular Docking Studies of this compound with Falcipain-3

| Parameter | Description | Relevance to this compound Studies |

| Target Protein | The biological macromolecule whose interaction with the ligand is being studied. | Falcipain-3, a key cysteine protease in P. falciparum. researchgate.netresearchgate.netnih.gov |

| Ligand | The small molecule, in this case this compound or its analogs, that binds to the target protein. | This compound has shown antiplasmodial activity. researchgate.netresearchgate.net |

| Docking Software | The computational program used to perform the docking calculations. | Various software packages are available, each with its own algorithms and scoring functions. nih.govbiorxiv.org |

| Scoring Function | A mathematical function used to estimate the binding affinity between the ligand and the protein. | Helps in ranking and identifying the most promising compounds from a virtual screen. nih.gov |

| Binding Mode | The specific orientation and conformation of the ligand within the active site of the protein. | Reveals key interactions, such as hydrogen bonds and hydrophobic contacts, with specific amino acid residues. researchgate.netnih.gov |

| Binding Affinity | A measure of the strength of the interaction between the ligand and the protein. | Higher binding affinity often correlates with greater inhibitory activity. nih.gov |

Molecular Dynamics (MD) Simulations for Ligand-Target Complex Stability and Conformational Analysis

Following molecular docking, molecular dynamics (MD) simulations are often employed to further investigate the stability of the ligand-target complex and to analyze its conformational changes over time. researchgate.netinnovareacademics.inresearchgate.net MD simulations provide a more dynamic and realistic representation of the molecular system compared to the static picture offered by docking. mdpi.comelifesciences.org

In the study of this compound and its interaction with targets like falcipain-3, MD simulations can be used to assess the stability of the docked complex. researchgate.netinnovareacademics.in By simulating the movement of atoms over a period of time, researchers can observe whether the ligand remains bound in the active site or if it dissociates. mdpi.com This provides valuable information about the strength and longevity of the interaction. mdpi.com

The data generated from MD simulations, such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), can be analyzed to quantify the stability and flexibility of the system. researchgate.net This information, combined with insights from molecular docking, provides a more comprehensive understanding of the molecular basis of inhibition and can guide the rational design of more effective inhibitors. researchgate.netinnovareacademics.in

Quantum Chemical Calculations on this compound Electronic Structure, Reactivity, and Spectroscopic Properties

Quantum chemical calculations, based on the principles of quantum mechanics, are powerful tools for investigating the electronic structure, reactivity, and spectroscopic properties of molecules like this compound. acs.orgresearchgate.net These methods provide detailed insights into the distribution of electrons within the molecule, which governs its chemical behavior and physical properties. acs.org

Methods like Density Functional Theory (DFT) are commonly used to perform these calculations. researchgate.netplos.org By solving the Schrödinger equation for the molecule, researchers can obtain information about various electronic properties, such as molecular orbital energies, charge distribution, and electrostatic potential. researchgate.net This information is crucial for understanding the reactivity of this compound and its potential to interact with biological targets. acs.org

Quantum chemical calculations can also be used to predict spectroscopic properties, such as NMR chemical shifts and UV-Visible absorption spectra. plos.orgucm.es By comparing the calculated spectra with experimental data, researchers can validate the computed structure of this compound and gain a deeper understanding of its electronic transitions. ucm.es These calculations can also help in the interpretation of experimental spectroscopic data. ucm.es

The insights from quantum chemical calculations can complement the findings from molecular docking and MD simulations by providing a fundamental understanding of the electronic factors that contribute to the biological activity of this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Hypotheses and Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.orgmdpi.com QSAR models can be used to predict the activity of new, untested compounds and to gain insights into the structural features that are important for activity. frontiersin.orgresearchgate.net

In the context of this compound and its analogs, QSAR studies can be performed to understand the relationship between their structural properties and their antiplasmodial activity. nih.gov A typical QSAR study involves a dataset of compounds with known biological activities and a set of molecular descriptors that quantify various aspects of their chemical structure. researchgate.net These descriptors can include physicochemical properties (e.g., hydrophobicity, electronic properties) and topological indices. nih.gov

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that correlates the descriptors with the biological activity. frontiersin.orgresearchgate.net A robust and validated QSAR model can then be used to predict the activity of new analogs of this compound before they are synthesized and tested, thereby saving time and resources in the drug discovery process. frontiersin.org

Furthermore, the interpretation of the QSAR model can provide valuable mechanistic hypotheses about how this compound and its analogs exert their biological effect. By identifying the key molecular descriptors that contribute to the activity, researchers can infer which structural features are crucial for interaction with the biological target. nih.gov

Table 2: Key Components of a QSAR Study for this compound Analogs

| Component | Description | Example in the Context of this compound |

| Dataset | A collection of chemical compounds with their measured biological activities. | A series of this compound analogs with their IC50 values against P. falciparum. biorxiv.org |

| Molecular Descriptors | Numerical values that represent the chemical and physical properties of the molecules. | Hydrophobicity (logP), electronic parameters, steric properties, and topological indices. nih.govbiobyte.com |

| Statistical Method | The algorithm used to build the mathematical model relating descriptors to activity. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning methods. frontiersin.orgresearchgate.net |

| Model Validation | The process of assessing the robustness and predictive ability of the QSAR model. | Internal validation (e.g., cross-validation) and external validation using an independent test set. frontiersin.orgresearchgate.net |

| Applicability Domain | The chemical space in which the QSAR model can make reliable predictions. | Defined by the range of descriptor values of the training set compounds. researchgate.net |

Cheminformatics and Data Mining Applied to this compound and Related Analogues

Cheminformatics and data mining are powerful computational approaches that involve the analysis of large datasets of chemical and biological information to identify patterns, trends, and relationships. frontiersin.org These techniques can be applied to this compound and its related analogs to gain a broader understanding of their chemical space and to identify novel compounds with potential antimalarial activity.

By mining chemical databases, researchers can identify compounds that are structurally similar to this compound. pjps.pk These analogs can then be subjected to further computational analysis, such as molecular docking and QSAR, to assess their potential as antimalarial agents. This approach allows for the exploration of a much larger chemical space than would be possible through traditional experimental methods alone.

Data mining techniques can also be used to analyze the results of high-throughput screening campaigns to identify structure-activity relationships and to prioritize compounds for further investigation. frontiersin.org By integrating data from various sources, including chemical structures, biological activities, and computational predictions, cheminformatics tools can help to build a comprehensive picture of the antimalarial potential of this compound and its analogs.

The application of cheminformatics and data mining can accelerate the drug discovery process by facilitating the identification of promising lead compounds and by providing valuable insights into the mechanisms of action of antimalarial agents.

Advanced Analytical Methodologies for Andinermal C Research

Development of Hyphenated Chromatographic-Mass Spectrometric Methods (e.g., LC-MS/MS, GC-MS) for Complex Mixture Analysis in Biological Matrices

There are no published studies detailing the development or application of hyphenated chromatographic-mass spectrometric methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS), for the specific analysis of Andinermal C in complex biological matrices.

While LC-MS/MS and GC-MS are powerful techniques for the sensitive and selective quantification of compounds in biological samples, research has not yet been directed towards creating specific methodologies for this compound. bioanalysis-zone.comcreative-proteomics.comnih.govmdpi.com For instance, LC-MS/MS has been established as a primary tool for the quantitative analysis of other natural compounds like phytocannabinoids in various biological matrices due to its high selectivity and sensitivity. nih.gov Similarly, GC-MS is a gold standard in forensic toxicology for identifying substances in biological samples like blood, urine, and hair. shimadzu.comconquerscientific.comjournal-jps.com

A study on the ethyl acetate (B1210297) fraction of Andira inermis, the plant from which this compound is isolated, utilized LC-MS for the identification of various flavonoids, but did not provide specific data on this compound itself. researchgate.net The development of such methods would be a crucial next step for pharmacokinetic studies or for understanding the distribution of this compound in biological systems.

Advanced NMR Techniques for Conformational and Dynamic Studies of this compound in Solution

No literature is available on the use of advanced Nuclear Magnetic Resonance (NMR) techniques to study the conformational and dynamic properties of this compound in solution. While initial structural elucidation of 2-arylbenzofurans, the class of compounds this compound belongs to, involved standard 1D and 2D NMR techniques (COSY, HSQC, HMBC), these were for determining the chemical structure rather than for in-depth conformational or dynamic analysis. unila.ac.idnih.govunila.ac.id

Advanced NMR methods, such as those used for studying protein dynamics or the conformational ensembles of intrinsically disordered proteins, have not been applied to this compound. mdpi.comutoronto.canih.gov Such studies would provide valuable insights into the three-dimensional structure and flexibility of the molecule in solution, which can be critical for understanding its biological activity and interactions with molecular targets.

Spectroscopic Characterization for Mechanistic Insights (e.g., Circular Dichroism, Fourier-Transform Infrared, UV-Vis for specific interactions)

There is a lack of published research on the spectroscopic characterization of this compound for mechanistic insights using techniques like Circular Dichroism (CD), Fourier-Transform Infrared (FT-IR), or specific UV-Visible (UV-Vis) interaction studies.

Circular Dichroism (CD): CD spectroscopy is a powerful method for studying chiral molecules and their interactions. unl.ptgenesilico.pljascoinc.comwikipedia.org As this compound is a chiral molecule, CD could be used to study its conformation and potential conformational changes upon interaction with biological targets. However, no such studies have been reported.

Fourier-Transform Infrared (FT-IR): FT-IR spectroscopy is a versatile technique for identifying functional groups and studying molecular structures. witpress.comwikipedia.orgresearchgate.netnih.gov While the initial characterization of related 2-arylbenzofurans likely included IR spectroscopy to confirm functional groups, there are no detailed FT-IR studies available for this compound that provide mechanistic insights into its interactions. unila.ac.idnih.gov

UV-Visible Spectroscopy: UV-Vis spectroscopy is commonly used to study electronic transitions and can be employed to investigate interactions between molecules, such as protein-ligand binding. numberanalytics.comnih.govbyjus.comtechnologynetworks.com The original isolation papers for compounds related to this compound mention the use of UV spectroscopy for structural elucidation, but there is no evidence of its application for studying specific interactions of this compound. unila.ac.idnih.gov

Quantitative Analytical Methods for this compound in Research-Oriented Biological Samples (excluding human clinical samples)

No validated quantitative analytical methods for the determination of this compound in any research-oriented biological samples have been published. The development of such methods is essential for preclinical research, including pharmacokinetics, metabolism, and efficacy studies in animal models.

The process of developing a robust quantitative method involves several critical steps, including sample preparation, chromatographic separation, and detection, often using techniques like LC-MS/MS. nih.govuab.edumdpi.comlcms.cz The stability of the analyte in the biological matrix is a key consideration. nih.gov Without a validated quantitative method, it is not possible to accurately determine the concentration of this compound in biological fluids or tissues.

Application of Advanced Chemometric Approaches for this compound Data Analysis

There are no reports of advanced chemometric approaches being applied to the analysis of data related to this compound. Chemometrics involves the use of mathematical and statistical methods to analyze multivariate data and can be a powerful tool for extracting meaningful information from complex datasets, such as those generated from spectroscopic or chromatographic analyses. africanfoodsafetynetwork.orgondalys.frresearchgate.netspectroscopyonline.comresearchgate.net The application of chemometrics could, for example, help in analyzing spectral data to understand structure-activity relationships or in processing data from metabolomics studies involving Andira inermis. However, the foundational data from advanced analytical studies on this compound that would be subjected to chemometric analysis is currently not available.

Future Directions and Emerging Research Avenues for Andinermal C

Exploration of Undiscovered Bioactivities and Underlying Mechanisms

The known biological activities of isoflavones are vast, ranging from estrogenic and anti-estrogenic effects to antioxidant and anti-inflammatory properties. nih.govoup.comoregonstate.edu However, the specific bioactivity profile of Andinermal C remains largely uncharted. Future research will undoubtedly focus on comprehensive screening of this compound against a wide range of biological targets.

Key Research Areas:

Broad-Spectrum Bioactivity Screening: High-throughput screening assays can be employed to test this compound against diverse panels of receptors, enzymes, and cell lines to identify novel biological activities. This could uncover potential applications in areas such as neuroprotection, cardiovascular health, and metabolic disorders.

Mechanism of Action Studies: Once a novel bioactivity is identified, elucidating the underlying molecular mechanism will be crucial. This involves techniques such as molecular docking, genetic knockdown studies, and proteomic analyses to pinpoint the specific cellular pathways and protein targets modulated by this compound. For instance, isoflavones are known to interact with estrogen receptors, and investigating the specific binding affinity and functional effects of this compound on these receptors could reveal unique therapeutic opportunities. nih.gov

Comparative Studies: Comparing the bioactivity and mechanisms of this compound with other well-studied isoflavones like genistein and daidzein will help in understanding its unique structure-activity relationships.

Integration of Artificial Intelligence and Machine Learning in this compound Synthesis Prediction and Mechanistic Elucidation

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. nih.govnih.gov These powerful computational tools can be leveraged to accelerate research on this compound.

Applications of AI and ML:

Synthesis Prediction: ML algorithms can be trained on existing chemical reaction data to predict optimal synthetic routes for this compound and its derivatives. This can significantly reduce the time and resources required for chemical synthesis.

Bioactivity Prediction: AI models can predict the potential biological activities of this compound based on its chemical structure. This in silico screening can help prioritize experimental studies and identify promising therapeutic areas.

Mechanistic Elucidation: ML can be used to analyze large datasets from high-throughput screening and omics studies to identify patterns and correlations that may not be apparent through traditional analysis. This can provide valuable insights into the mechanism of action of this compound.

| Computational Approach | Application in this compound Research | Potential Impact |

| Machine Learning | Prediction of optimal synthetic pathways. | Accelerated synthesis and derivatization. |

| Artificial Intelligence | In silico screening for novel bioactivities. | Prioritization of experimental research. |

| Deep Learning | Analysis of complex biological data to elucidate mechanisms. | Deeper understanding of molecular interactions. |

Green Chemistry Approaches in this compound Total Synthesis and Derivatization

As the focus on sustainable scientific practices grows, the application of green chemistry principles to the synthesis of natural products is becoming increasingly important. Future efforts in the chemical synthesis of this compound will likely prioritize environmentally friendly methods.

Green Chemistry Strategies:

Biocatalysis: The use of enzymes as catalysts in organic synthesis offers a green alternative to traditional chemical catalysts. mdpi.com This approach can lead to higher selectivity, milder reaction conditions, and reduced waste.

Renewable Feedstocks: Exploring the use of renewable starting materials for the synthesis of the isoflavone (B191592) scaffold can reduce the environmental impact of the manufacturing process.

Solvent Selection: Minimizing the use of hazardous organic solvents and exploring greener alternatives like water or supercritical fluids is a key aspect of green chemistry.

Advances in synthetic biology also offer a sustainable and efficient solution for the production of isoflavones, with yeasts often serving as the microbial chassis for biosynthesis. researchgate.net

Role of this compound as a Chemical Probe in Fundamental Biological Systems

Chemical probes are small molecules that are used to study and manipulate biological processes. mskcc.org Given the potential for specific biological activity, this compound could be developed into a valuable chemical probe.

Development and Application as a Chemical Probe:

Target Identification and Validation: If this compound is found to have a specific and potent interaction with a particular protein, it can be used to study the function of that protein in cells and organisms.

Pathway Elucidation: By observing the effects of this compound on cellular processes, researchers can gain a better understanding of the biological pathways in which its target is involved.

Fluorescent Labeling: The synthesis of fluorescently labeled derivatives of this compound would allow for the visualization of its subcellular localization and interaction with its target proteins.

The development of isoflavone-based chemical probes has already been recognized as a valuable strategy for advancing therapeutic research. nih.gov

Interdisciplinary Research Collaborations to Advance this compound Understanding

The multifaceted nature of natural product research necessitates a collaborative approach. To fully realize the potential of this compound, expertise from various scientific disciplines will need to be integrated.

Areas for Collaboration:

Chemistry and Biology: Synthetic chemists can design and synthesize novel derivatives of this compound, which can then be evaluated by biologists for their pharmacological properties.

Computational Science and Experimental Biology: Computational scientists can use AI and ML to predict the activities and mechanisms of this compound, guiding the experiments of biologists.

Pharmacology and Medicine: Pharmacologists can study the absorption, distribution, metabolism, and excretion (ADME) of this compound, while medical researchers can investigate its potential therapeutic applications in preclinical and clinical studies.

Such interdisciplinary collaborations will be essential to translate fundamental discoveries about this compound into tangible benefits for human health.

Q & A

How do I formulate a focused research question for investigating the physicochemical properties of Andinermal C?

Methodological Answer:

- Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the scope and practicality of your question .

- Example framework:

- Population/System : this compound in [specific solvent/matrix].

- Intervention : Synthesis or purification method (e.g., chromatography).

- Comparison : Alternative compounds or synthesis pathways.

- Outcome : Stability, solubility, or reactivity metrics.

- Avoid overly broad questions like "What is this compound?"; instead, specify measurable outcomes (e.g., "How does pH affect this compound’s degradation kinetics?") .

Q. What steps are critical for conducting a rigorous literature review on this compound?

Methodological Answer:

Keyword Strategy : Use terms like "this compound synthesis," "spectroscopic characterization," or "mechanistic studies" to target primary literature .

Source Prioritization :

- Exclude non-peer-reviewed platforms (e.g., ) per reliability standards .

- Prioritize journals with robust impact factors (e.g., Journal of Materials Chemistry A) .

Gap Analysis : Tabulate unresolved contradictions (e.g., conflicting stability data under UV exposure) to identify research opportunities .

Q. How should I design preliminary experiments to validate this compound’s reported spectral data?

Methodological Answer:

- Replication Protocol :

- Use identical instrumentation (e.g., HPLC-MS parameters) as cited studies .

- Include triplicate measurements to assess reproducibility .

- Control Groups : Compare results with reference compounds or internal standards .

- Data Recording : Adhere to metric system conventions (e.g., nm for absorbance, kPa for pressure) .

Advanced Research Questions

Q. How do I resolve contradictions between observed and theoretical data for this compound’s reaction kinetics?

Methodological Answer:

-

Root-Cause Analysis Framework :

-

Apply iterative qualitative analysis to refine hypotheses, as described in dialectical frameworks .

Q. What statistical practices ensure robust analysis of this compound’s bioactivity data?

Methodological Answer:

- Precision Guidelines :

- Report means ± SD to one significant digit beyond instrument precision (e.g., 12.3 ± 0.1 mg/mL for a balance with 0.01 mg resolution) .

- Justify >3 significant figures only if required for mechanistic interpretation .

- Significance Testing :

- Use ANOVA for multi-group comparisons; specify exact p-values (e.g., p = 0.032) rather than thresholds like "p < 0.05" .

Q. How can I integrate interdisciplinary methods (e.g., computational modeling and wet-lab assays) to study this compound’s mechanism?

Methodological Answer:

- Workflow Design :

- Computational : Perform DFT calculations to predict reactive sites .

- Experimental : Validate predictions via kinetic assays (e.g., stopped-flow spectroscopy) .

- Data Synthesis : Use correlation matrices to link computational energy barriers with experimental rate constants .

- Reference interdisciplinary journals (e.g., ACS Central Science) for methodology templates .

Q. What ethical considerations apply when recruiting participants for this compound’s pharmacokinetic studies?

Methodological Answer:

- Inclusion/Exclusion Criteria :

- Inclusion : Adults aged 18–65 with no hepatic impairments .

- Exclusion : Concurrent enrollment in other drug trials to avoid confounding .

- Informed Consent : Disclose risks of metabolite accumulation and provide opt-out flexibility .

Q. How do I structure a publication-ready abstract for this compound research?

Methodological Answer:

- Abstract Template :

- Problem : "this compound’s instability in aqueous media limits therapeutic applications."

- Method : "We developed a micellar encapsulation protocol and characterized stability via accelerated aging tests."

- Data : "Encapsulation improved half-life by 300% (pH 7.4, 37°C; n = 5)."

- Significance : "This enables sustained-release formulations for oncology trials."

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.